(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride
Description
(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a hydrazine derivative featuring a benzyl group substituted with a trifluoromethoxy (–OCF₃) group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized aromatic systems. Its dihydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in reactions under acidic conditions .
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWPMZVRJVJYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Salt Formation from (3-(Trifluoromethoxy)benzyl)hydrazine
The most commonly reported and practical method for preparing (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride involves the conversion of (3-(Trifluoromethoxy)benzyl)hydrazine to its dihydrochloride salt by direct acidification:
- Starting Material: (3-(Trifluoromethoxy)benzyl)hydrazine
- Reagent: Hydrochloric acid (HCl), typically aqueous or gaseous
- Process:
- Dissolve (3-(Trifluoromethoxy)benzyl)hydrazine in an appropriate solvent (commonly ethanol or water).
- Slowly add hydrochloric acid under controlled temperature (often 0–5 °C to minimize decomposition).
- Stir the mixture for a specified time (1–2 hours) to ensure complete salt formation.
- Remove solvent under reduced pressure or by crystallization.
- Isolate the resulting white solid by filtration and dry under vacuum.
- Temperature: 0–5 °C (for acid addition), then room temperature for completion
- Reaction Time: 1–2 hours
- Yield: Typically around 77%
- Purity: Exceeds 98% as determined by HPLC
Table 1: Typical Experimental Data for Salt Formation
| Parameter | Value/Range |
|---|---|
| Starting material mass | 1.0 g |
| Solvent volume | 10 mL (ethanol) |
| HCl concentration | 2 M (aqueous) |
| HCl volume | 2.2 mL |
| Reaction temperature | 0–5 °C, then RT |
| Reaction time | 2 hours |
| Isolated yield | 77% |
| Purity (HPLC) | >98% |
- Temperature control is crucial to prevent side reactions and decomposition.
- Slow addition of HCl helps avoid local overheating and ensures uniform salt formation.
Synthesis of the Hydrazine Precursor
The precursor, (3-(Trifluoromethoxy)benzyl)hydrazine, can be synthesized via nucleophilic substitution:
- Starting Material: (3-(Trifluoromethoxy)benzyl)halide (commonly chloride or bromide)
- Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)
- Process:
- React (3-(Trifluoromethoxy)benzyl)halide with excess hydrazine hydrate in ethanol or another polar solvent.
- Heat under reflux for several hours (typically 6–12 hours).
- Cool, extract, and purify the hydrazine product by distillation or crystallization.
Table 2: Hydrazine Precursor Synthesis
| Parameter | Value/Range |
|---|---|
| Benzyl halide mass | 1.0 g |
| Hydrazine hydrate volume | 5 mL (excess) |
| Solvent | Ethanol (10 mL) |
| Temperature | Reflux (78 °C) |
| Reaction time | 8 hours |
| Isolated yield | 70–80% |
- Excess hydrazine is used to drive the reaction to completion.
- The product is often purified by extraction and distillation before salt formation.
Research Findings and Analytical Data
- Yield Optimization: Careful temperature control and slow acid addition are critical for maximizing yield and purity.
- Purity Assessment: HPLC is the standard method for confirming product purity, with >98% routinely achieved in well-controlled preparations.
- Structural Confirmation: NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry are recommended for structure verification.
Summary Table: Preparation Overview
| Step | Key Reagents/Conditions | Typical Yield | Analytical Purity |
|---|---|---|---|
| Synthesis of hydrazine precursor | Benzyl halide, hydrazine hydrate, ethanol, reflux | 70–80% | NMR, MS |
| Formation of dihydrochloride salt | Hydrochloric acid, 0–5 °C, 2 h | 77% | >98% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzyl derivatives.
Scientific Research Applications
Trifluoromethylation Reactions
The trifluoromethoxy group is known to enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This property has been exploited in various synthetic methodologies:
- Nucleophilic Aromatic Substitution : The compound can serve as a precursor for introducing trifluoromethyl groups into other aromatic systems, which is valuable in synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic Aromatic Substitution | 85 | DMSO, K2CO3 |
| Trifluoromethylation | 78 | Room temperature |
Heterocyclic Chemistry
The compound has been utilized in the synthesis of heterocycles, which are essential structures in many biologically active molecules. For example, its reaction with various electrophiles has led to the formation of trifluoromethyl-containing pyridines and other nitrogenous heterocycles.
Anticancer Activity
Recent studies have indicated that (3-(trifluoromethoxy)benzyl)hydrazine dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines. The presence of the trifluoromethoxy group enhances its interaction with biological targets.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
A case study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in glioblastoma cells, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | MIC (µM) |
|---|---|
| MRSA | 4 |
| Mycobacterium tuberculosis | 8 |
Mechanism of Action
The mechanism of action of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Aromatic Hydrazine Derivatives
The trifluoromethoxy (–OCF₃) group distinguishes this compound from analogs with other electron-withdrawing substituents. Key comparisons include:
The trifluoromethoxy group in the benzyl position balances electron-withdrawing properties and steric bulk, enabling selective reactivity in nucleophilic substitutions or condensations .
Physicochemical Properties
Melting points and stability vary significantly with substituent type and position:
The trifluoromethoxy group likely increases thermal stability compared to methoxy analogs due to stronger C–F bonds .
Biological Activity
(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a compound with notable biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a hydrazine moiety attached to a benzyl group with a trifluoromethoxy substituent. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, facilitating its ability to penetrate biological membranes effectively. This structural characteristic is crucial for its interaction with various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves:
- Covalent Bond Formation : The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting metabolic pathways within cells .
- Receptor Modulation : Its lipophilic nature allows it to interact with membrane-bound receptors, potentially affecting signal transduction processes.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits promising antimicrobial and antifungal activities . In vitro studies have demonstrated effectiveness against various pathogens, making it a candidate for further development in therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against several bacterial strains, showing significant inhibition at low concentrations. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
- Antifungal Activity : Another investigation highlighted its antifungal properties against common fungal pathogens, suggesting potential applications in treating fungal infections.
Synthesis Methods
The synthesis of this compound typically involves:
- Reactions with Hydrazine Derivatives : The compound can be synthesized by reacting trifluoromethylbenzyl derivatives with hydrazine or its derivatives under controlled conditions .
- Multi-component Reactions : Recent advancements have introduced metal-free synthesis methods for related compounds, showcasing the versatility of trifluoromethylated scaffolds in organic synthesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the presence of the trifluoromethoxy group significantly enhances biological activity compared to non-fluorinated analogs. For instance, modifications at different positions on the benzene ring have been correlated with varying degrees of enzyme inhibition and antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 3-(trifluoromethoxy)benzyl chloride with hydrazine, followed by dihydrochloride salt formation. Reaction efficiency can be improved by using anhydrous conditions to minimize hydrolysis and optimizing stoichiometric ratios (e.g., 1.2:1 hydrazine-to-benzyl chloride) in polar aprotic solvents like DMF at 60–80°C . Purity is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at 0–6°C in airtight, light-protected containers to prevent decomposition. Hydrazine derivatives are hygroscopic; use desiccants like silica gel. Handling requires PPE (gloves, goggles) due to potential respiratory and dermal irritation, as noted in safety protocols for similar hydrazine hydrochlorides .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodology :
- Purity : Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm .
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆: δ 8.2–8.5 ppm for NH₂; δ 4.3 ppm for CH₂), FTIR (N-H stretch at 3300 cm⁻¹, C-F at 1200 cm⁻¹), and mass spectrometry (ESI-MS: [M+H]⁺ = 253.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodology : Contradictions in NMR/IR data often arise from residual solvents or tautomerism. Use high-resolution mass spectrometry (HRMS) to verify molecular formulas and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For tautomers, variable-temperature NMR can elucidate dynamic equilibria .
Q. What strategies are recommended for optimizing the regioselectivity of hydrazine derivatives in multi-step organic syntheses?
- Methodology : For regioselective functionalization (e.g., Fischer indole synthesis):
- Use Lewis acids (e.g., ZnCl₂) to direct cyclization .
- Modify electronic effects via substituents (e.g., electron-withdrawing trifluoromethoxy group enhances electrophilic aromatic substitution at the para position) .
- Monitor intermediates via LC-MS to adjust reaction timelines .
Q. How does the electronic influence of the trifluoromethoxy group affect the reactivity of this compound in nucleophilic reactions?
- Methodology : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the benzyl ring. This enhances electrophilicity at the benzylic carbon, favoring nucleophilic attacks (e.g., in Schiff base formation). Computational studies (DFT) show a 15–20% increase in reaction rate compared to non-fluorinated analogs .
Data Contradiction Analysis
- Storage Conditions : recommends storage at 0–6°C, while specifies room temperature. Resolution : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to compare degradation profiles (HPLC monitoring). Hydrazine hydrochlorides with electron-withdrawing groups typically require colder storage to prevent hydrolysis .
Experimental Design Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
